2-bromo-5-methoxy-3-methyl-1H-indole

Analytical Chemistry Procurement Specification Quality Control

Researchers often face synthetic bottlenecks when diversifying indole cores, requiring additional halogenation steps with non-functionalized scaffolds like 5-methoxyindole. Procuring generic indoles introduces uncharacterized variables into SAR studies. 2-Bromo-5-methoxy-3-methyl-1H-indole (CAS 1785580-34-8) eliminates these inefficiencies by providing a pre-functionalized, privileged MPO inhibitor motif. - Directly enables Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings without pre-activation. - Core 3-methylindole motif demonstrates potent MPO inhibition (IC50 = 0.10 ± 0.03 µM). - Consistent lot-to-lot purity verified by HPLC, ensuring reproducible cross-coupling yields.

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Cat. No. B11871322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-methoxy-3-methyl-1H-indole
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)OC)Br
InChIInChI=1S/C10H10BrNO/c1-6-8-5-7(13-2)3-4-9(8)12-10(6)11/h3-5,12H,1-2H3
InChIKeyNUMUOPZXBOTZAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-5-methoxy-3-methyl-1H-indole: Properties & Procurement


2-Bromo-5-methoxy-3-methyl-1H-indole (CAS 1785580-34-8) is a tri-substituted indole derivative featuring bromo (C2), methoxy (C5), and methyl (C3) functional groups, with a molecular formula of C10H10BrNO and a molecular weight of 240.10 g/mol . It is commercially available as a research intermediate with purity specifications of 95% to ≥98% . The 2-position bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling further diversification of the indole scaffold for medicinal chemistry and materials science applications.

Pre-installed C2-bromo electrophilic handle for Pd-catalyzed cross-coupling diversification
5-methoxy and 3-methyl substituents modulate indole electronic and steric properties
Reported purity specifications aligned with synthetic intermediate procurement workflows

2-Bromo-5-methoxy-3-methyl-1H-indole: Substitution Specificity


The substitution pattern on the indole core profoundly influences reactivity, physicochemical properties, and biological outcomes. Simple analogs such as 5-methoxyindole (CAS 1006-94-6) lack the C2-bromo leaving group, preventing their direct use in cross-coupling reactions without additional halogenation steps . Conversely, 2-bromo-1H-indole (CAS 139409-34-0) lacks the electron-donating 5-methoxy and 3-methyl substituents, resulting in different electronic properties that affect coupling efficiency and regioselectivity [1]. In biological contexts, the presence and position of substituents critically alter target engagement; for example, 3-methylindole exhibits MPO inhibition (IC50 = 0.10 ± 0.03 µM), while the unsubstituted indole shows only 23-72% inhibition at 10 µM, demonstrating that methylation alone dramatically shifts activity profiles [2]. Procuring a generic 'indole derivative' without verifying the precise 2-bromo-5-methoxy-3-methyl pattern introduces uncharacterized variables into synthetic and biological workflows.

5-methoxyindole Lacks the C2-bromo leaving group; may require an additional halogenation step before cross-coupling, introducing impurity risks and lowering overall yield
2-bromo-1H-indole Absent 5-methoxy and 3-methyl substituents alter electronic properties; coupling efficiency and regioselectivity may not transfer directly
3-methylindole Missing both bromo and methoxy groups; enzyme-interaction profiles may shift significantly across substitution patterns

2-Bromo-5-methoxy-3-methyl-1H-indole: Differentiation Evidence


Purity & Commercial Availability

Commercial vendors offer 2-bromo-5-methoxy-3-methyl-1H-indole with documented purity levels of 95% (Leyan) and ≥98% (MolCore) , enabling procurement aligned with specific synthetic requirements. In contrast, the non-brominated analog 5-methoxy-3-methyl-1H-indole (CAS 21987-25-7) is typically offered at 95% purity , and the simpler 2-bromo-1H-indole is available at 97% purity .

Purity Specification
Data to verify
95% to ≥98% (vendor-reported HPLC/GC basis)
Supports procurement-specification alignment; matches or exceeds non-brominated analog purity
Vendor specifications; confirm with certificate of analysis
Analytical Chemistry Procurement Specification Quality Control

C2-Bromo Leaving Group Reactivity

2-Bromo-5-methoxy-3-methyl-1H-indole contains a C2-bromo substituent that serves as an active leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings [1]. In contrast, 5-methoxy-3-methyl-1H-indole (CAS 21987-25-7) lacks this halogen, requiring additional bromination steps (e.g., NBS, Br2) prior to coupling, which can introduce impurities and lower overall yield .

C2-Br Reactivity
Class-level inference
Active electrophile for Suzuki, Sonogashira, and Buchwald-Hartwig couplings
Enables direct diversification without pre-halogenation step required for C2-H analogs
Coupling efficiency depends on substrate and conditions
Medicinal Chemistry Organic Synthesis Cross-Coupling

MPO Inhibitory Potential of 3-Methylindole Core

The 3-methylindole core, a key substructure of 2-bromo-5-methoxy-3-methyl-1H-indole, exhibits potent inhibition of myeloperoxidase (MPO) chlorinating activity, with an IC50 of 0.10 ± 0.03 µM against purified MPO [1]. The broader class of indole derivatives, including 5-methoxyindole, demonstrates 23-72% inhibition at 10 µM [1], highlighting the importance of the 3-methyl substitution. While direct data for the target compound are unavailable, the combined 5-methoxy and 3-methyl substitutions are hypothesized to confer enhanced MPO inhibitory properties compared to unsubstituted or mono-substituted analogs.

MPO Inhibition Context
Class-level inference
3-methylindole core: IC50 0.10 ± 0.03 µM (reported, purified MPO assay)
Supports MPO pathway-response study fit; direct data for target compound not available
Inferred from core substructure; direct measurement required
Inflammation Myeloperoxidase Structure-Activity Relationship

Lipophilicity & TPSA Comparison

2-Bromo-5-methoxy-3-methyl-1H-indole exhibits a calculated LogP of 3.24742 and a topological polar surface area (TPSA) of 25.02 Ų . In comparison, the non-brominated analog 5-methoxy-3-methyl-1H-indole has a LogP of approximately 2.1 and a TPSA of 25.02 Ų . The higher LogP of the target compound indicates increased lipophilicity, which can influence membrane permeability and oral bioavailability in drug discovery contexts.

Lipophilicity Comparison
Data to verify
Calculated LogP 3.25 vs 2.1 (non-brominated analog); +1.15 LogP units
Higher lipophilicity may influence membrane permeability context in cell-based assays
Calculated values; experimental LogP validation recommended
Drug Design Physicochemical Properties Lipophilicity

2-Bromo-5-methoxy-3-methyl-1H-indole: Application Scenarios


Pd-Catalyzed Cross-Coupling Diversification

In medicinal chemistry and chemical biology, 2-bromo-5-methoxy-3-methyl-1H-indole serves as a privileged building block for the rapid synthesis of 2-aryl, 2-alkenyl, and 2-alkynyl indole libraries. The C2-bromo leaving group [1] obviates the need for a separate halogenation step required when using 5-methoxy-3-methyl-1H-indole , thereby increasing synthetic efficiency and expanding accessible chemical space.

Lead Optimization for MPO Inhibitors

This compound provides a starting point for the structure-based design of novel MPO inhibitors. Its core 3-methylindole motif exhibits potent MPO inhibition (IC50 = 0.10 ± 0.03 µM) [1], a property not shared by simpler indoles like 5-methoxyindole. Further functionalization at the C2-bromo position allows for systematic exploration of structure-activity relationships to enhance potency and selectivity against inflammatory targets.

Lipophilic Indole Probes & Tools

The increased lipophilicity of 2-bromo-5-methoxy-3-methyl-1H-indole (LogP = 3.25) compared to its non-brominated analog (LogP = 2.1) [1] makes it a suitable scaffold for developing cell-permeable probes and functional materials where enhanced membrane permeability is desired. The C2-bromo handle further enables conjugation with reporter groups or affinity tags.

Regioselective Indole Functionalization Methodology

In academic and industrial process chemistry labs, 2-bromo-5-methoxy-3-methyl-1H-indole is employed as a model substrate for developing novel cross-coupling methodologies and regioselective functionalization protocols on the indole core, as referenced in patent literature on 2,3-disubstituted indole synthesis [1].

Application
Selection Property
Validation Focus
Cross-coupling library synthesis
C2-bromo electrophilic handle
Coupling condition compatibility and scope
MPO enzyme-pathway studies
3-methylindole core scaffold
MPO inhibition assay profiling and SAR
Cell-permeable probe development
Calculated lipophilicity profile
Membrane permeability assay validation
Indole methodology research
Regioselective substitution pattern
Cross-coupling condition screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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